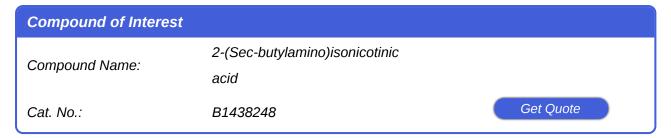




In-Depth Technical Guide: 2-(Secbutylamino)isonicotinic Acid

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For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

2-(Sec-butylamino)isonicotinic acid is a substituted pyridine carboxylic acid derivative. This guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and insights into the biological activities of closely related analogs, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Weight

The chemical structure of **2-(Sec-butylamino)isonicotinic acid** consists of an isonicotinic acid core, which is a pyridine ring carboxylated at the 4-position, and a sec-butylamino group attached at the 2-position.

Chemical Formula: C10H14N2O2

Molecular Weight: 194.234 g/mol



Property	Value	
Chemical Formula	C10H14N2O2	
Molecular Weight	194.234 g/mol	
IUPAC Name	2-(butan-2-ylamino)pyridine-4-carboxylic acid	

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(Sec-butylamino)isonicotinic acid** is not readily available in published literature, a feasible synthetic route can be extrapolated from general methods for the synthesis of 2-(alkylamino)nicotinic and isonicotinic acid derivatives. A common and effective method is the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with the desired amine.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of **2-(Sec-butylamino)isonicotinic acid** starting from 2-chloroisonicotinic acid and sec-butylamine.

Materials:

- 2-Chloroisonicotinic acid
- Sec-butylamine
- A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
- A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)



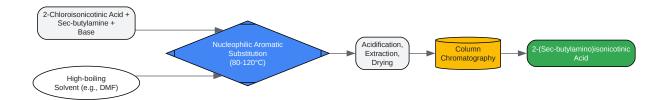
- Magnesium sulfate or Sodium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid (1 equivalent) in a suitable high-boiling point solvent.
- Addition of Reagents: Add the non-nucleophilic base (1.5-2 equivalents) to the solution, followed by the dropwise addition of sec-butylamine (1.2-1.5 equivalents).
- Reaction: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Acidify the mixture with hydrochloric acid to a pH of approximately 3-4.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an
 appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate
 in hexanes) to yield pure 2-(Sec-butylamino)isonicotinic acid.

Synthesis Workflow Diagram





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Caption: Proposed workflow for the synthesis of 2-(Sec-butylamino)isonicotinic acid.

Biological Activity and Potential Applications

While there is no specific biological data available for **2-(Sec-butylamino)isonicotinic acid**, the broader class of 2-aminoisonicotinic acid and 2-aminonicotinamide derivatives has been investigated for various therapeutic applications, particularly as antimicrobial agents.

Antifungal Activity of Related Compounds

A study on novel 2-aminonicotinamide derivatives demonstrated their potential as potent antifungal agents. These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi.

Key Findings from Analogs:

- Several 2-aminonicotinamide derivatives exhibited significant in vitro antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.0313 to 4.0 μg/mL.[1]
- Notably, compounds with specific substitutions showed excellent activity against fluconazoleresistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[1]
- The mechanism of action for one of the potent analogs was found to be the targeting of the fungal cell wall by decreasing the content of GPI anchors on the cell surface.[1]

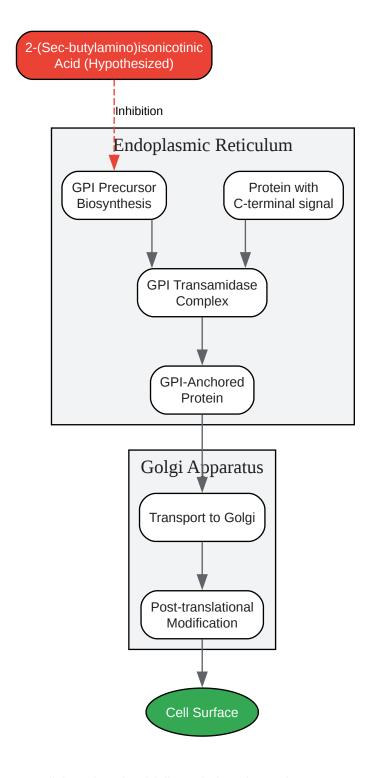


Compound Class	Organism	Activity (MIC ₈₀)
2-Aminonicotinamide Derivatives	Candida albicans	0.0313 - 4.0 μg/mL[1]
Fluconazole-resistant C. albicans	0.0313 - 2.0 μg/mL[1]	
C. parapsilosis	0.0313 - 2.0 μg/mL[1]	_
C. glabrata	0.0313 - 2.0 μg/mL[1]	_
Cryptococcus neoformans	0.0313 - 2.0 μg/mL[1]	_

Potential Signaling Pathway Involvement

Based on the mechanism of action of related antifungal compounds, it is plausible that **2-(Sec-butylamino)isonicotinic acid** could interfere with the biosynthesis of GPI-anchored proteins in fungal cells. This pathway is crucial for the proper localization and function of a variety of cell surface proteins essential for fungal viability and pathogenesis.





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Caption: Hypothesized mechanism of action via inhibition of the GPI anchor biosynthesis pathway.

Conclusion and Future Directions



2-(Sec-butylamino)isonicotinic acid represents an interesting scaffold for further investigation in drug discovery. Based on the biological activity of related compounds, it holds potential as an antifungal agent. Future research should focus on the development of a specific and optimized synthesis protocol, followed by in vitro and in vivo evaluation of its antifungal and potentially other antimicrobial activities. Elucidating the precise mechanism of action and its interaction with potential molecular targets will be crucial for its further development as a therapeutic agent. This technical guide provides a foundational resource for researchers to initiate and advance the study of this promising molecule.

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References

- 1. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents PubMed [pubmed.ncbi.nlm.nih.gov]
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